molecular formula C25H23FN4O2S B2470113 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207029-93-3

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2470113
CAS RN: 1207029-93-3
M. Wt: 462.54
InChI Key: NVGCXTXHCWWUOU-UHFFFAOYSA-N
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Description

The compound “3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidinone ring. The molecule also contains a piperazine ring, which is substituted with a 4-fluorophenyl group and a 2-oxoethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to the queried chemical have been evaluated for their antimicrobial properties. For example, derivatives incorporating elements like dithiocarbamate with thiazole or benzothiazole rings have shown significant antimicrobial activity against various microorganism strains. These compounds were synthesized starting from potassium salts of specific piperazine dithiocarbamates, and their structures were elucidated using NMR, MS spectral data, and elemental analysis (Yurttaş et al., 2016).

Receptor Ligand Binding

Another area of research focuses on the binding affinity of thieno[2,3-d]pyrimidinone derivatives for receptors such as the 5-HT1A receptor. These compounds were prepared and evaluated for their in vitro affinity, providing insights into the structural features required for effective and selective ligands (Modica et al., 1997).

Monoamine Oxidase Inhibitors

A series of piperazine derivatives were synthesized and screened for their inhibitory activity against monoamine oxidase A and B. Select compounds exhibited selective MAO-A inhibitory activity, indicating potential therapeutic applications (Kaya et al., 2017).

Antineoplastic Properties

The metabolism of compounds like flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia was studied to determine the main metabolic pathways in humans after oral administration. This research contributes to understanding the drug's pharmacokinetics and therapeutic potential (Gong et al., 2010).

Antiproliferative Activity

The synthesis and evaluation of new pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effect against human cancer cell lines highlight the therapeutic potential of such compounds in cancer treatment. Some synthesized derivatives showed significant activity, suggesting their development as anticancer agents (Mallesha et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved data .

properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S/c1-17-2-4-18(5-3-17)21-15-33-24-23(21)27-16-30(25(24)32)14-22(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h2-9,15-16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGCXTXHCWWUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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